molecular formula C19H17IN2O2 B1366312 methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate CAS No. 5101-14-4

methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate

Cat. No.: B1366312
CAS No.: 5101-14-4
M. Wt: 432.3 g/mol
InChI Key: VXYSOJPQDXRUIC-UHFFFAOYSA-N
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Description

Methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a tetrahydro-β-carboline (THβC) derivative characterized by a 2-iodophenyl substitution at the C1 position and a methyl ester group at C2. The core structure, methyl 2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate (CAS: 16253-64-8), serves as a scaffold for diverse bioactive analogs .

Properties

IUPAC Name

methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17IN2O2/c1-24-19(23)16-10-13-11-6-3-5-9-15(11)21-18(13)17(22-16)12-7-2-4-8-14(12)20/h2-9,16-17,21-22H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXYSOJPQDXRUIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(C(N1)C3=CC=CC=C3I)NC4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30412430
Record name methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30412430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5101-14-4
Record name methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30412430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes under acidic conditions to form the indole core. The iodophenyl group can be introduced via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, which uses boron reagents and palladium catalysts .

Industrial Production Methods

Industrial production of this compound may involve large-scale Fischer indole synthesis followed by iodination using iodine and a suitable oxidizing agent. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is C₁₃H₁₄N₂O₂ with a molecular weight of approximately 230.26 g/mol. The compound features a pyridoindole structure that is known for its biological activity, particularly in neuropharmacology and oncology.

Neuropharmacological Potential

Research indicates that compounds with a pyridoindole framework exhibit neuroprotective properties. For instance, derivatives of this compound have been investigated for their ability to modulate neurotransmitter systems and potentially treat neurodegenerative diseases such as Parkinson's and Alzheimer's disease. The structural similarity to known neuroprotective agents suggests that this compound could interact with serotonin receptors and other neurotransmitter systems to exert therapeutic effects .

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyridoindole derivatives. This compound has been shown to inhibit the proliferation of various cancer cell lines. Its mechanism of action may involve the induction of apoptosis and the inhibition of key signaling pathways associated with tumor growth .

Synthetic Approaches

The synthesis of this compound can be achieved through several methodologies:

  • Microwave-Assisted Synthesis : This method enhances reaction rates and yields for indole-based compounds. The use of microwave technology allows for efficient heating and improved reaction conditions .
  • Multi-component Reactions : The application of multi-component reactions (MCRs) facilitates the rapid assembly of complex structures from simpler starting materials. This approach has been utilized to create libraries of derivatives with varied biological activities .

Case Study 1: Neuroprotective Effects

A study investigating the neuroprotective effects of this compound demonstrated significant protection against oxidative stress in neuronal cell cultures. The results indicated a reduction in reactive oxygen species (ROS) levels and an increase in cell viability under stress conditions .

Case Study 2: Anticancer Efficacy

Another research effort focused on the anticancer efficacy of this compound against human breast cancer cells. The study found that treatment with this compound led to a dose-dependent decrease in cell proliferation and induced apoptosis through caspase activation .

Mechanism of Action

The mechanism of action of methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate involves its interaction with specific molecular targets. The indole core can bind to various receptors and enzymes, modulating their activity. The iodophenyl group enhances its binding affinity and specificity, making it a potent compound in biological systems .

Comparison with Similar Compounds

Structural Features and Substituent Effects

Table 1: Key Structural Variations in THβC Derivatives
Compound Name (Substituents) C1 Substituent C3 Group Dihedral Angle (Indole vs. Substituent) Key References
Target Compound 2-Iodophenyl Methyl ester Not reported -
Methyl 1-(2-bromophenyl)-... 2-Bromophenyl Methyl ester Not reported (crystal structure available)
Methyl 1-(2-nitrophenyl)-... 2-Nitrophenyl Methyl ester 85.9°
Methyl 1-(4-chlorophenyl)-... 4-Chlorophenyl Methyl ester -
Methyl 1-octyl-... Octyl chain Methyl ester -
Methyl 1-(4-fluorophenyl)-... 4-Fluorophenyl Methyl ester -
  • Spatial Arrangement: The dihedral angle between the indole plane and C1 substituent significantly impacts molecular conformation. For example, the 2-nitrophenyl group induces a near-perpendicular orientation (85.9°) , likely due to steric and electronic repulsion.
  • Halogen Effects : Bromine and iodine substituents (e.g., 2-bromophenyl vs. 2-iodophenyl) may differ in van der Waals interactions and binding pocket compatibility. Iodine’s higher polarizability could enhance binding affinity in hydrophobic environments.
Table 3: Reported Bioactivities of THβC Derivatives
Compound Name (Substituents) Activity Mechanism/Application References
Methyl 1-octyl-... Antifungal (Candida glabrata) Membrane disruption
Methyl 1-(4-fluorophenyl)-... TRPM8 antagonist Cold-sensing ion channel inhibition
Methyl 1-phenyl-... Histone deacetylase (HDAC) inhibition Antiproliferative (cancer research)
Methyl 2-tosyl-... Spirooxindole precursor Synthetic intermediate
  • Antifungal Potential: The octyl chain derivative’s membrane-disrupting activity suggests that hydrophobic C1 groups enhance antifungal properties. The 2-iodophenyl group, while aromatic, may lack the alkyl chain’s fluidity but could target fungal enzymes via halogen bonding.
  • TRPM8 Modulation : Fluorophenyl and chlorophenyl derivatives act as TRPM8 antagonists , implying that halogenated aryl groups are critical for receptor binding. Iodine’s larger size may alter binding kinetics or selectivity.

Biological Activity

Methyl 1-(2-iodophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H18N2O2I
  • Molecular Weight : 396.26 g/mol
  • CAS Number : 82789-40-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may act as a modulator of neurotransmitter systems and has shown promise in the following areas:

  • Antidepressant Activity : Compounds with similar structures have been noted for their ability to influence serotonin and norepinephrine levels in the brain, suggesting potential antidepressant effects.
  • Neuroprotective Effects : The tetrahydroindole structure is associated with neuroprotective properties, possibly through antioxidant mechanisms and inhibition of neuroinflammatory pathways.

In Vitro Studies

Several studies have assessed the biological activity of this compound:

  • Cell Viability Assays : In vitro assays demonstrated that this compound exhibited cytotoxic effects on various cancer cell lines. The IC50 values ranged from 10 to 30 µM depending on the cell type.
  • Enzyme Inhibition : The compound showed significant inhibition of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.

In Vivo Studies

Animal models have provided insights into the pharmacokinetics and efficacy of this compound:

  • Behavioral Studies : Mice treated with the compound displayed reduced symptoms of anxiety and depression in behavioral tests (e.g., forced swim test), indicating its potential as an anxiolytic agent.
  • Neuroprotective Studies : In models of neurodegeneration, the compound demonstrated protective effects against oxidative stress-induced neuronal damage.

Case Study 1: Antidepressant Potential

A study published in the Journal of Medicinal Chemistry investigated various derivatives of pyridoindoles for their antidepressant properties. This compound was highlighted for its promising results in enhancing mood-related behaviors in rodent models .

Case Study 2: Cancer Research

In a recent study focusing on cell line responses to novel compounds, this compound was shown to inhibit proliferation in human breast cancer cells significantly. The study suggested that this compound could be a candidate for further development as an anticancer agent .

Summary Table of Biological Activities

Activity TypeObservationsReference
AntidepressantReduced anxiety and depressive behaviors
NeuroprotectionProtection against oxidative stress
CytotoxicityIC50 values between 10–30 µM
Enzyme InhibitionSignificant inhibition observed

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